REACTION_SMILES
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[CH3:19][OH:20].[CH3:1][c:2]1[cH:3][c:4]([N+:14]([O-:15])=[O:16])[c:5]([S:8](=[O:9])(=[O:10])[CH2:11][CH2:12][CH3:13])[cH:6][cH:7]1.[H:17][H:18]>>[CH3:1][c:2]1[cH:3][c:4]([NH2:14])[c:5]([S:8](=[O:9])(=[O:10])[CH2:11][CH2:12][CH3:13])[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCS(=O)(=O)c1ccc(C)cc1[N+](=O)[O-]
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Name
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Type
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product
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Smiles
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CCCS(=O)(=O)c1ccc(C)cc1N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |